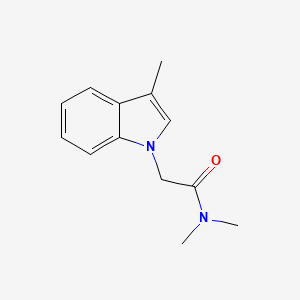![molecular formula C13H21N5O2 B7542959 N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C16H24N4O2, and its molecular weight is 308.39 g/mol.
Mecanismo De Acción
The mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves its binding to the sigma-1 receptor. The compound has been shown to modulate the activity of the receptor by increasing its expression and promoting its translocation to the plasma membrane. This leads to the activation of various downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes such as cell survival, differentiation, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in synaptic plasticity and neuronal activity. This compound has also been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This leads to a reduction in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has several advantages as a research tool. The compound has a high affinity and selectivity for the sigma-1 receptor, which makes it a useful ligand for studying the receptor's function and pharmacology. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, caution should be exercised when interpreting the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. One direction is to further investigate the compound's mechanism of action and downstream signaling pathways. This could lead to the development of more potent and selective sigma-1 receptor ligands for therapeutic applications. Another direction is to study the compound's effects in animal models of neuropsychiatric disorders such as depression and anxiety. This could provide insight into the compound's potential as a therapeutic agent for these disorders. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied for their potential applications in other disease states such as cancer and cardiovascular disease.
Métodos De Síntesis
The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves the condensation of 1-(3-methylbutanoyl)piperidine-4-carboxylic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to possess a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. The sigma-1 receptor has also been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, this compound has been studied as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-9(2)7-12(19)18-5-3-10(4-6-18)15-13(20)11-8-14-17-16-11/h8-10H,3-7H2,1-2H3,(H,15,20)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVKSTYAWPCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)


![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)

